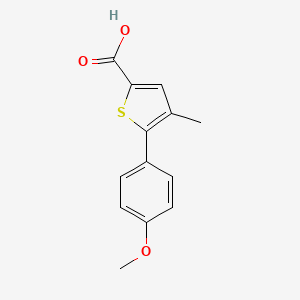

5-(4-Methoxy-phenyl)-4-methyl-thiophene-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-(4-Methoxy-phenyl)-4-methyl-thiophene-2-carboxylic acid" is a chemical entity that can be associated with a family of thiophene derivatives. These derivatives are known for their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The methoxy group and the carboxylic acid moiety present in the compound suggest potential for bioactivity and reactivity, making it a candidate for further chemical and biological studies.

Synthesis Analysis

The synthesis of thiophene derivatives often involves strategies such as the Gewald synthesis, as seen in the preparation of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which is a related compound . This method typically involves the reaction of ketones with malononitrile and sulfur in the presence of a base. Another relevant synthesis approach is the Stobbe condensation, which has been used to create benzothiophen derivatives from thiophene aldehydes and succinate . These methods highlight the versatility of thiophene chemistry and the potential pathways that could be adapted for the synthesis of "5-(4-Methoxy-phenyl)-4-methyl-thiophene-2-carboxylic acid".

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated using techniques such as FT-IR, NMR, and X-ray diffraction . These techniques provide information on the vibrational frequencies, electronic environment, and crystallographic data, which are crucial for understanding the geometry and electronic properties of the molecule. The presence of substituents like the methoxy group and the carboxylic acid function can influence the electronic distribution and stability of the molecule, as indicated by molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO) analyses .

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, the photochemistry of tetrazole-thione derivatives, which are structurally related to thiophenes, involves the formation of carbodiimides through a biradical intermediate . Additionally, thiophene carboxylic acids can react with carboxylic acid chlorides to form thioacylating agents . These reactions demonstrate the reactivity of thiophene derivatives and suggest possible transformations for "5-(4-Methoxy-phenyl)-4-methyl-thiophene-2-carboxylic acid".

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups can affect properties such as solubility, boiling point, and reactivity. For example, the mass spectra of substituted thiophene-2-carboxylic acids provide insights into their fragmentation patterns and stability . The substitution pattern can lead to different behaviors under mass spectrometry, which is valuable for the identification and characterization of these compounds.

科学研究应用

Carcinogenicity Evaluation

One study discussed the synthesis and evaluation of thiophene analogues of known carcinogens, specifically focusing on their potential carcinogenicity. These thiophene derivatives were synthesized to explore the biological activity when aromatic rings in organic carcinogens are replaced with thiophene rings, assessing their carcinogenic potential through in vitro assays (Ashby et al., 1978).

Anticancer Activity

Research on cinnamic acid derivatives, which share structural similarities with thiophene carboxylic acids, highlights their potential as anticancer agents. The study reviews the synthesis, biological evaluation, and anticancer efficacy of various cinnamic acid derivatives, indicating their significant medicinal research interest due to their traditional and synthetic antitumor properties (De et al., 2011).

Environmental Remediation

In the context of environmental science, research on the sorption of phenoxy herbicides to soil and minerals provides insight into the environmental behavior and remediation strategies of compounds including carboxylic acids. The study emphasizes the importance of understanding the sorption processes for effective environmental management of herbicide contamination (Werner et al., 2012).

Synthesis and Bioisosterism

A review on novel carboxylic acid bioisosteres discusses the practical applications and developments in medicinal chemistry, aiming to overcome challenges like toxicity and metabolic stability associated with carboxylic acid-containing drugs. This research highlights the innovative approaches in designing bioisosteres to improve pharmacological profiles (Horgan & O’ Sullivan, 2021).

安全和危害

未来方向

属性

IUPAC Name |

5-(4-methoxyphenyl)-4-methylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c1-8-7-11(13(14)15)17-12(8)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDPJEWSVUJHNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methoxy-phenyl)-4-methyl-thiophene-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309822.png)

![4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1309824.png)

![Ethyl 2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate](/img/structure/B1309850.png)